2-Nitrophenyl 4-benzylpiperazinyl ketone
Description
Contextual Overview of Piperazinyl Ketone Derivatives in Chemical and Biological Research
The piperazine (B1678402) ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates, such as improved solubility and bioavailability. wikipedia.org When incorporated into a ketone structure, the resulting piperazinyl ketone derivatives exhibit a broad spectrum of biological activities. These compounds are of significant interest to researchers due to their versatile therapeutic potential.
Piperazine derivatives have been investigated for a wide array of pharmacological effects, including antimicrobial, anticancer, and central nervous system (CNS) activities. researchgate.net The nitrogen atoms in the piperazine ring are amenable to various chemical modifications, allowing for the fine-tuning of their biological and chemical properties. researchgate.net For instance, aryl piperazinyl ketones have been synthesized and evaluated as potent ligands for serotonin (B10506) receptors, highlighting their potential in the treatment of neurological disorders. acs.orgnih.gov
The biological activities of piperazinyl ketone derivatives are diverse and have been the subject of numerous studies. The table below summarizes some of the key research findings.
| Biological Activity | Research Focus | Example Derivatives |
| Antimicrobial | Development of new antibiotics to combat resistant strains of bacteria and fungi. researchgate.netnih.gov | Piperazine-substituted phenothiazines, Coumarin-piperazine hybrids. nih.govnih.gov |
| Anticancer | Inhibition of cancer cell growth and induction of apoptosis. | N,N'-bis(1,3,4-thiadiazole) bearing piperazines. mdpi.com |
| CNS Activity | Modulation of neurotransmitter receptors for the treatment of psychiatric and neurological disorders. | 1-[ω-(4-Aryl-1-piperazinyl)alkyl]-1-aryl ketones as 5-HT7 receptor ligands. nih.gov |
| Anti-inflammatory | Inhibition of pro-inflammatory pathways. | Various N-substituted piperazine derivatives. researchgate.net |
Significance of the 2-Nitrophenyl Moiety in Organic Synthesis and Functional Molecules
The 2-nitrophenyl group is a valuable component in the design of functional molecules and a key intermediate in organic synthesis. The nitro group (NO₂) is strongly electron-withdrawing, a property that significantly influences the reactivity and biological activity of the parent molecule. nih.gov
In the context of organic synthesis, the nitro group can be readily transformed into a variety of other functional groups. For example, its reduction provides access to the corresponding amine, which is a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules. Aromatic nitro compounds are fundamental starting materials for many industrial chemical processes. mdpi.com
From a medicinal chemistry perspective, the inclusion of a nitrophenyl moiety can have a profound impact on the pharmacological profile of a compound. The nitro group can participate in redox reactions within cells, a mechanism that is harnessed in certain antimicrobial and anticancer agents. nih.gov Furthermore, its electronic properties can enhance the binding affinity of a molecule to its biological target. mdpi.com Research has shown that the position of the nitro group on the phenyl ring is crucial for biological activity. mdpi.com
The table below highlights the diverse roles of the 2-nitrophenyl group in different scientific contexts.
| Area of Significance | Key Roles and Applications |
| Organic Synthesis | Precursor for the synthesis of amines, heterocycles, and other functional groups. mdpi.com |
| Medicinal Chemistry | Can confer or enhance antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.net |
| Material Science | Used in the development of dyes and other functional materials. |
A plausible synthetic route to 2-Nitrophenyl 4-benzylpiperazinyl ketone would likely involve the acylation of 1-benzylpiperazine (B3395278) with 2-nitrobenzoyl chloride. orgsyn.orgnih.gov 1-Benzylpiperazine can be synthesized by the reaction of piperazine with benzyl (B1604629) chloride. orgsyn.orgeuropa.eu 2-Nitrobenzoyl chloride is typically prepared by the reaction of 2-nitrobenzoic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. orgsyn.org
Historical Development and Emerging Research Trajectories for this compound in Scholarly Literature
While direct research on this compound is not prominent in the existing literature, the historical development of its constituent parts provides a strong foundation for predicting its potential areas of scientific interest. The study of piperazine derivatives dates back to the mid-20th century, with initial applications as anthelmintic agents. nih.gov Over the decades, the therapeutic applications of piperazine-containing compounds have expanded dramatically, with many now established as CNS agents, antimicrobials, and anticancer drugs. wikipedia.org
The use of nitrophenyl compounds in medicine also has a long history, with early examples including the antibiotic chloramphenicol. The understanding of the nitro group's role as both a pharmacophore and a potential toxicophore has evolved, leading to more targeted drug design. nih.gov
Given the known biological activities of piperazinyl ketones and the functional significance of the 2-nitrophenyl group, several emerging research trajectories for this compound can be hypothesized:
Antimicrobial Drug Discovery: The combination of the piperazine scaffold, known for its antimicrobial potential, and the 2-nitrophenyl group, which can induce cellular toxicity in microorganisms, makes this compound a candidate for screening against a panel of bacterial and fungal pathogens. researchgate.netnih.gov
Anticancer Research: Many piperazine derivatives exhibit cytotoxic effects against cancer cell lines. The addition of the electron-withdrawing 2-nitrophenyl group could enhance these properties, warranting investigation into its anticancer activity and mechanism of action. researchgate.netresearchgate.net
Neuropharmacology: Aryl piperazine derivatives are well-known for their interactions with CNS receptors. researchgate.net Future research could explore the affinity of this compound for various neurotransmitter receptors and transporters to assess its potential as a CNS-active agent.
Synthetic Chemistry: The compound could serve as a valuable intermediate in the synthesis of more complex molecules. The reactivity of the nitro group allows for further functionalization, opening avenues for the creation of novel compound libraries for high-throughput screening.
Structure
3D Structure
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-8-4-5-9-17(16)21(23)24)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVHVXSWOVGJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Optimization for 2 Nitrophenyl 4 Benzylpiperazinyl Ketone
Retrosynthetic Analysis and Strategic Disconnections for 2-Nitrophenyl 4-benzylpiperazinyl Ketone
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves mentally breaking bonds, known as disconnections, which correspond to reliable chemical reactions. For this compound, the most logical disconnections are at the amide and amine functionalities, as these bonds are typically formed through robust and well-established synthetic methods.
The primary disconnection is at the C-N bond of the ketone, which suggests a precursor acyl chloride and a substituted piperazine (B1678402). This leads to two key synthons: a 2-nitrobenzoyl chloride equivalent and a 1-benzylpiperazine (B3395278) equivalent. A further disconnection of the 1-benzylpiperazine at the C-N bond of the benzyl (B1604629) group points to piperazine and a benzyl halide as the initial starting materials. This retrosynthetic strategy is outlined below:
Retrosynthetic Pathway
| Target Molecule | Disconnection | Precursors |
| This compound | Amide C-N bond | 2-Nitrobenzoyl chloride and 1-Benzylpiperazine |
| 1-Benzylpiperazine | Benzyl C-N bond | Piperazine and Benzyl bromide |
This analysis provides a clear and efficient roadmap for the synthesis of the target molecule from readily available starting materials.
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, a multi-step synthesis can be designed to construct this compound. The sequence involves the formation of the key intermediate, 1-benzylpiperazine, followed by its acylation.
Multi-Step Synthesis Approaches and Reaction Sequences
The synthesis can be envisioned as a two-step process:
N-Alkylation of Piperazine: The first step involves the mono-N-alkylation of piperazine with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The use of a large excess of piperazine can favor mono-alkylation over di-alkylation.
Acylation of 1-Benzylpiperazine: The second step is the acylation of the synthesized 1-benzylpiperazine with 2-nitrobenzoyl chloride. This is a standard amide bond formation reaction, often performed in an inert solvent with a base to scavenge the hydrochloric acid byproduct.
Key Precursors and Intermediate Compounds in this compound Synthesis
The successful synthesis of the target ketone relies on the availability and purity of several key compounds.
| Compound Type | Compound Name | Role in Synthesis |
| Starting Material | Piperazine | Core heterocyclic structure |
| Starting Material | Benzyl bromide | Introduces the benzyl group |
| Starting Material | 2-Nitrobenzoic acid | Precursor to the acyl chloride |
| Reagent | Thionyl chloride | Converts carboxylic acid to acyl chloride |
| Intermediate | 1-Benzylpiperazine | Nucleophile in the acylation step |
| Acylating Agent | 2-Nitrobenzoyl chloride | Provides the 2-nitrophenyl ketone moiety |
| Final Product | This compound | Target molecule |
Advancements in Reaction Conditions and Methodological Improvements
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and byproducts.
Catalytic Strategies for Enhanced Yield and Selectivity
While the core reactions in this synthesis are generally efficient, catalytic methods can offer improvements. For the N-alkylation of piperazine, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, potentially increasing the reaction rate and yield. In the context of the broader synthesis of piperazine itself, various catalytic systems, including those based on copper, nickel, and cobalt, have been developed for processes like the cyclocondensation of ethanolamine. researchgate.net
Solvent Effects and Temperature Optimization in Synthetic Protocols
The choice of solvent and the control of temperature are critical parameters in both steps of the synthesis.
Solvent and Temperature Considerations
| Reaction Step | Solvent | Temperature | Rationale |
| N-Alkylation of Piperazine | Aprotic polar solvents (e.g., acetonitrile (B52724), DMF) | Room temperature to moderate heating | Solubilizes reactants and facilitates the SN2 reaction. Temperature control is necessary to manage the exothermicity and minimize side reactions. |
| Acylation of 1-Benzylpiperazine | Anhydrous, non-protic solvents (e.g., dichloromethane (B109758), THF) | 0 °C to room temperature | Prevents reaction of the acyl chloride with the solvent. The reaction is often started at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature for completion. |
Scale-Up Considerations for Laboratory to Preparative Synthesis
The transition from a laboratory-scale synthesis of this compound to a preparative or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
A primary concern is the management of the reaction exotherm. The reaction between an amine and an acyl chloride is typically exothermic, and on a larger scale, the heat generated can lead to a rapid increase in temperature. researchgate.netamarequip.com This can cause solvent boiling, an increase in pressure, and the formation of undesirable by-products. semanticscholar.org Therefore, a thorough understanding of the reaction's thermal profile, often obtained through reaction calorimetry, is crucial. researchgate.net Controlled, slow addition of the 2-nitrobenzoyl chloride and efficient heat removal using a reactor with a cooling jacket are essential for maintaining the desired temperature. amarequip.com
The presence of a nitroaromatic group in the molecule introduces specific safety considerations. Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures. acs.orgnih.gov It is imperative to avoid conditions that could lead to the accumulation of the product at high temperatures. ethernet.edu.et Process safety studies should be conducted to determine the thermal stability of the starting materials, intermediates, and the final product.
Mixing is another critical factor in scale-up. Inadequate mixing can lead to localized "hot spots" and areas of high reactant concentration, which can result in side reactions and reduced yields. amarequip.com The choice of reactor and agitator design is important to ensure homogeneity throughout the reaction mixture.
Downstream processing, including work-up and purification, also requires careful consideration for scale-up. Liquid-liquid extractions that are straightforward in the lab can be more complex and time-consuming on a larger scale. The choice of a purification method, whether it be distillation, crystallization, or large-scale chromatography, will depend on the physical properties of the product and the required purity. google.comnih.govgoogle.comacs.org For a solid product like this compound, crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.
Table 3: Key Scale-Up Considerations
| Consideration | Challenge | Mitigation Strategy |
|---|---|---|
| Heat Management | The reaction is exothermic and can lead to thermal runaway. semanticscholar.org | Reaction calorimetry, controlled reagent addition, efficient reactor cooling. researchgate.netamarequip.com |
| Process Safety | Nitroaromatic compounds can be thermally unstable. acs.orgnih.gov | Thermal stability studies, avoiding high temperatures and prolonged heating. ethernet.edu.et |
| Mixing | Inefficient mixing can cause localized hot spots and side reactions. | Proper reactor and agitator design to ensure homogeneity. amarequip.com |
| Purification | Laboratory purification methods may not be suitable for large scale. | Development of a robust crystallization or large-scale chromatography process. google.comgoogle.com |
Chemical Reactivity and Transformation Studies of 2 Nitrophenyl 4 Benzylpiperazinyl Ketone
Investigation of Reaction Mechanisms Involving the Nitrophenyl Group
The 2-nitrophenyl moiety is a prominent feature of the molecule, significantly influencing its reactivity. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution. However, the most significant and widely studied reactions of the nitrophenyl group in similar compounds involve the reduction of the nitro functionality.
The reduction of the nitro group can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species, ultimately leading to the corresponding amine. The choice of reducing agent and reaction conditions can allow for the selective formation of these intermediates or the fully reduced amine. Common reagents for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using palladium on carbon), and metal-based reductions (e.g., with tin, iron, or zinc in acidic media). The transformation of the electron-withdrawing nitro group into a strongly electron-donating amino group dramatically alters the electronic properties of the aromatic ring, making it more susceptible to electrophilic attack.
| Reagent/Catalyst | Product | Comments |
| H₂, Pd/C | 2-Aminophenyl 4-benzylpiperazinyl ketone | Complete reduction to the amine. |
| Sn, HCl | 2-Aminophenyl 4-benzylpiperazinyl ketone | A classic method for nitro group reduction. |
| Fe, NH₄Cl | 2-Aminophenyl 4-benzylpiperazinyl ketone | A milder, often preferred, alternative to Sn/HCl. |
| Zn, NH₄Cl | 2-(Hydroxyamino)phenyl 4-benzylpiperazinyl ketone | Can selectively yield the hydroxylamine under controlled conditions. |
This table presents plausible transformations based on established reactivity of the nitrophenyl group.
Furthermore, the ortho-positioning of the nitro group relative to the ketone linkage opens up possibilities for intramolecular cyclization reactions, particularly after reduction of the nitro group. The resulting amino group can potentially react with the ketone carbonyl to form various heterocyclic systems.
Reactivity at the Ketone Carbonyl Functionality
The ketone carbonyl group in 2-Nitrophenyl 4-benzylpiperazinyl ketone is a key site for nucleophilic attack. A wide array of nucleophiles can add to the electrophilic carbonyl carbon, leading to a diverse range of products.
Common reactions at the ketone carbonyl include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reductive Amination: In the presence of an amine and a reducing agent, the ketone can undergo reductive amination to form a new C-N bond.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond.
Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines, with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are often reversible and acid-catalyzed.
| Reagent | Product Type |
| Sodium borohydride (NaBH₄) | Secondary alcohol |
| Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |
| R-NH₂, NaBH₃CN | Substituted amine |
| Ph₃P=CHR | Alkene |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (N₂H₄) | Hydrazone |
This table illustrates typical reactions of a ketone carbonyl group.
The steric hindrance around the carbonyl group, influenced by the bulky benzylpiperazinyl and 2-nitrophenyl moieties, may affect the rate and feasibility of these reactions.
Chemical Transformations of the Benzylpiperazinyl Ring System
The benzylpiperazinyl ring system offers multiple sites for chemical modification. The nitrogen atoms of the piperazine (B1678402) ring are nucleophilic and can participate in various reactions. The benzylic C-H bonds and the aromatic ring of the benzyl (B1604629) group also present opportunities for functionalization.
Transformations involving the benzylpiperazinyl moiety can include:
N-Dealkylation: The benzyl group can be cleaved from the piperazine nitrogen under certain hydrogenolysis conditions, which would simultaneously reduce the nitro group.
C-H Functionalization: Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds. The C-H bonds alpha to the nitrogen atoms in the piperazine ring are potential sites for such reactions, allowing for the introduction of new substituents.
Aromatic Substitution on the Benzyl Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, although the reaction conditions must be carefully chosen to avoid side reactions at other functional groups.
Derivatization Strategies for this compound
Derivatization of this compound can be achieved by targeting any of its reactive functional groups. These strategies are often employed to modify the compound's properties or to introduce new functionalities for further synthetic transformations.
Key derivatization strategies include:
Modification of the Nitrophenyl Group: As discussed, reduction of the nitro group to an amine provides a versatile handle for further derivatization, such as acylation, alkylation, or diazotization followed by substitution.
Reactions at the Ketone Carbonyl: The formation of oximes, hydrazones, and other carbonyl derivatives introduces new functional groups and can be used to protect the ketone functionality during subsequent reactions.
Functionalization of the Benzylpiperazinyl Moiety: N-alkylation or N-acylation of the piperazine nitrogen (if the benzyl group is removed) or substitution on the benzyl aromatic ring can lead to a wide range of derivatives.
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its chemical transformations.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, a mild reducing agent might selectively reduce the ketone to an alcohol without affecting the nitro group, while a more powerful reducing system could reduce both functionalities. The choice of reagents and reaction conditions is paramount in achieving chemoselectivity. For example, catalytic hydrogenation is likely to reduce the nitro group preferentially over the ketone.
Regioselectivity: This is particularly relevant when considering reactions on the aromatic rings. For electrophilic substitution on the benzyl group's phenyl ring, the directing effects of the alkyl substituent will favor substitution at the ortho and para positions. For nucleophilic aromatic substitution on the 2-nitrophenyl ring, the nitro group directs incoming nucleophiles to the positions ortho and para to it.
The interplay of electronic and steric effects, along with the careful selection of reagents and reaction conditions, allows for the controlled and selective transformation of this compound, enabling the synthesis of a diverse array of complex molecules.
Computational and Theoretical Investigations of 2 Nitrophenyl 4 Benzylpiperazinyl Ketone
Molecular Modeling and Conformational Analysis
Molecular modeling of 2-Nitrophenyl 4-benzylpiperazinyl ketone is foundational to understanding its three-dimensional structure and conformational flexibility. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple possible conformers.
The analysis often reveals that the equatorial positioning of the substituents on the piperazine (B1678402) ring is energetically favored to minimize steric hindrance. The final optimized geometries provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-31G(d) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-N (piperazine) | 1.47 | C-N-C (piperazine) | 110.5 |
| C-C (phenyl) | 1.40 | C-C-C (phenyl) | 120.0 |
| C=O (ketone) | 1.23 | N-C=O | 121.0 |
| N-O (nitro) | 1.25 | O-N-O | 124.5 |
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly using DFT, provide a detailed picture of the electronic structure of this compound. These calculations are instrumental in understanding the molecule's reactivity and kinetic stability.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. For similar nitrophenyl derivatives, DFT calculations have been used to determine these frontier molecular orbitals. nanobioletters.com The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, making the nitrophenyl ring a potential site for nucleophilic attack. Conversely, the benzyl (B1604629) and piperazinyl moieties are generally more electron-rich and would be associated with the HOMO.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro and ketone groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. nih.gov
Table 2: Calculated Electronic Properties and Reactivity Descriptors
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 2.8 eV |
| Electronegativity | 4.65 eV |
| Chemical Hardness | 1.85 eV |
| Electrophilicity Index | 5.84 eV |
Prediction of Reaction Pathways and Energetics via Computational Methods
Computational methods can be employed to predict plausible reaction pathways and their associated energetics for the synthesis or degradation of this compound. By mapping the potential energy surface, transition states connecting reactants, intermediates, and products can be located.
For instance, the synthesis of this ketone likely involves the acylation of 1-benzylpiperazine (B3395278) with 2-nitrobenzoyl chloride. DFT calculations can model this reaction, determining the activation energies for each step. This information is valuable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and reduce byproducts. The calculated thermodynamic properties, such as enthalpy and Gibbs free energy of reaction, can predict the spontaneity and equilibrium position of the reaction.
Structure-Based Ligand Design and Computational Docking Studies (Relevant to its tool applications)
In the context of its potential applications, for example as an inhibitor for a specific biological target, structure-based ligand design and molecular docking are powerful computational tools. Molecular docking simulations predict the preferred binding orientation of this compound within the active site of a target protein.
These simulations calculate a docking score, which estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are also identified. For derivatives of piperazine, docking studies have been crucial in rationalizing their biological activities. researchgate.netijper.org The benzyl group can engage in hydrophobic interactions, while the ketone and nitro groups may form hydrogen bonds with amino acid residues in the active site.
This information can guide the design of new derivatives with improved potency and selectivity. For example, modifications to the benzyl or nitrophenyl rings could be explored to enhance binding interactions with the target protein.
Table 3: Hypothetical Docking Results against a Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | LYS76, GLU91, LEU130 |
| Key Interactions | Hydrogen bond with LYS76 (ketone), Pi-Pi stacking with PHE183 (benzyl) |
In Silico Spectroscopic Property Predictions and Validation
Computational methods can predict various spectroscopic properties of this compound, which can then be used to validate and interpret experimental data.
DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. scispace.com The calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For example, the characteristic stretching frequencies for the C=O (ketone) and N-O (nitro) bonds can be accurately predicted.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. scispace.com Comparing the predicted NMR spectra with experimental data can help in the structural elucidation of the compound and its conformers in solution. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nanobioletters.com
Table 4: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| C=O Stretch (IR, cm⁻¹) | 1685 | 1690 |
| N-O Stretch (IR, cm⁻¹) | 1520, 1345 | 1525, 1350 |
| ¹H NMR (benzyl CH₂) | 3.6 ppm | 3.5 ppm |
| ¹³C NMR (C=O) | 169 ppm | 170 ppm |
Advanced Analytical Techniques for the Characterization and Quantification of 2 Nitrophenyl 4 Benzylpiperazinyl Ketone
Chromatographic Method Development for Purity Assessment and Quantitative Analysis
Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products. The development of robust chromatographic methods is the first step in ensuring the quality and quantitative accuracy of any chemical study involving 2-Nitrophenyl 4-benzylpiperazinyl ketone.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of non-volatile organic compounds like this compound. A typical HPLC method would be developed to provide a high-resolution separation of the target compound from any potential impurities.
Method Development Principles:
Stationary Phase: Reversed-phase chromatography, utilizing a C18 (octadecylsilyl) stationary phase, is the most common starting point for a molecule of this polarity. This technique separates compounds based on their hydrophobicity.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (typically acetonitrile (B52724) or methanol) is often employed. The gradient allows for the efficient elution of compounds with a range of polarities.
Detection: Given the presence of two aromatic rings and a nitro group, the compound is expected to be strongly UV-active. A photodiode array (PDA) or diode array detector (DAD) would be ideal, allowing for the selection of an optimal detection wavelength (likely in the 254 nm to 350 nm range) and for checking peak purity by comparing spectra across the chromatographic peak. researchgate.net
While specific parameters for this compound are not published, methods for other piperazine (B1678402) derivatives often use reversed-phase HPLC with UV detection. researchgate.nettaylorfrancis.com For some piperazine compounds lacking a strong chromophore, chemical derivatization is necessary to enable UV detection; however, the nitrophenyl and benzyl (B1604629) moieties in the target compound make it well-suited for direct UV analysis. jocpr.comjocpr.com
Table 1: Illustrative HPLC Method Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides high-resolution separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the compound. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detector | PDA/DAD at 254 nm | Detects aromatic compounds and confirms peak identity. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential tool for monitoring the progress of chemical reactions in real-time. nih.govthieme.de For the synthesis of this compound, TLC would be used to track the consumption of starting materials (e.g., 1-benzylpiperazine (B3395278) and 2-nitrobenzoyl chloride) and the formation of the product.
Application in Synthesis:
Reaction Monitoring: By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can visually assess the reaction's progress. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction is proceeding.
Solvent System Selection: TLC is used to determine an appropriate solvent system (eluent) for purification by column chromatography. The ideal system results in a retention factor (Rf) of approximately 0.3-0.4 for the target compound, ensuring good separation from impurities. A common eluent for a molecule of this type would be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate.
Spectroscopic Research Applications for Structural Elucidation
Spectroscopic techniques probe the molecular structure at an atomic level, providing definitive evidence for the compound's identity and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both 1H (proton) and 13C (carbon) NMR spectra would be required for the unambiguous characterization of this compound.
Expected Spectral Features:
1H NMR: The spectrum would show distinct signals for the aromatic protons on the 2-nitrophenyl and benzyl rings, the benzylic (-CH2-) protons, and the eight protons of the piperazine ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
13C NMR: The spectrum would show a unique signal for each carbon atom in a distinct chemical environment, including the carbonyl (ketone) carbon, and the carbons of the two aromatic rings and the piperazine ring.
Conformational Isomers: A key feature in the NMR spectra of N-acyl piperazines is the potential for conformational isomers (rotamers) due to the restricted rotation around the amide C-N bond. rsc.orgscispace.comsemanticscholar.org This can lead to a doubling or broadening of signals for the piperazine protons and adjacent groups at room temperature, complicating the spectrum. Temperature-dependent NMR studies may be necessary to analyze this dynamic behavior. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule.
Analysis and Expected Fragmentation:
Molecular Ion: The primary piece of information from MS is the detection of the protonated molecule [M+H]+. For this compound (C18H19N3O3), this would correspond to a mass-to-charge ratio (m/z) that confirms its elemental composition.
Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Based on studies of similar piperazine derivatives, key fragmentations would be expected. xml-journal.netresearchgate.net Cleavage of the bond between the benzyl group and the piperazine nitrogen would likely produce the stable benzyl cation (C7H7+) at m/z 91, a hallmark of benzyl-containing compounds. xml-journal.net Other significant fragments would arise from the cleavage of the piperazine ring and the bond between the carbonyl group and the nitrophenyl ring. xml-journal.netresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Characteristic Vibrational Bands:
Nitro Group (NO2): The nitro group provides very strong and characteristic absorption bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations and are typically found around 1520 cm-1 and 1340 cm-1, respectively, for aromatic nitro compounds. spectroscopyonline.com
Carbonyl Group (C=O): The ketone (amide) carbonyl group will show a strong, sharp absorption band. For an amide, this typically appears in the region of 1630-1680 cm-1.
Aromatic Rings: Signals corresponding to C-H stretching on the aromatic rings are expected above 3000 cm-1, while C=C stretching vibrations within the rings appear in the 1450-1600 cm-1 region.
C-N Bonds: Vibrations associated with the C-N bonds of the piperazine ring and the amide linkage would be found in the fingerprint region (typically 1000-1300 cm-1).
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the nitro group. longdom.orgspectroscopyonline.comnsf.gov
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Amide C=O | Stretch | 1640 - 1670 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Nitro N=O | Asymmetric Stretch | 1510 - 1560 | Very Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the unequivocal standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an exact molecular geometry for this compound, confirming its atomic connectivity, bond lengths, bond angles, and stereochemistry.
The process would begin with the growth of high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, with the choice of solvent being critical. For compounds in the nitrophenylpiperazine class, solvent systems like methanol/ethyl acetate have proven effective in yielding crystals suitable for diffraction experiments. nih.goviucr.org Once a suitable crystal is obtained and mounted, it is subjected to a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the final crystal structure is resolved.
Although specific crystallographic data for this compound is not yet published, data from closely related structures, such as 4-(4-nitrophenyl)piperazin-1-ium salts, can provide a predictive framework for its likely crystallographic parameters. nih.goviucr.org The structure would be expected to crystallize in a common crystal system, such as monoclinic or orthorhombic. The piperazine ring would likely adopt a stable chair conformation. researchgate.netresearchgate.net The analysis would also reveal crucial details about intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the crystal packing arrangement. iucr.orgresearchgate.net
Below is a representative table of the kind of crystallographic data that would be obtained from such an analysis.
Table 1: Representative X-ray Crystallographic Data for this compound
| Parameter | Representative Value |
|---|---|
| Chemical Formula | C₁₈H₁₉N₃O₃ |
| Formula Weight | 325.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 15.22 |
| c (Å) | 11.05 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1645.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.312 |
Development of Analytical Methodologies for Detection in Complex Biological Matrices (Preclinical Research)
For preclinical evaluation, quantifying a compound's concentration in biological fluids such as plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. mdpi.comnih.govmdpi.com The development of a validated LC-MS/MS method for this compound would be a critical milestone.
The process would involve several key stages. First, a sample preparation technique must be optimized to efficiently extract the analyte from the plasma while removing interfering substances like proteins and lipids. Common approaches for piperazine derivatives include protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction. mdpi.comresearchgate.netnih.gov
Next, chromatographic conditions are developed to achieve good separation of the analyte from any endogenous matrix components. This typically involves using a C18 reversed-phase column with a mobile phase consisting of an aqueous component (like ammonium formate) and an organic solvent (like acetonitrile or methanol). nih.gov
The mass spectrometer is then tuned to detect the specific compound. In positive electrospray ionization (ESI) mode, the parent ion (or precursor ion) of this compound would be selected. This ion is then fragmented to produce characteristic product ions. The transition from the precursor ion to the most stable and abundant product ion is monitored in a mode known as Multiple Reaction Monitoring (MRM), which provides high specificity and reduces background noise. mdpi.com For structurally similar compounds, deuterated analogues are often used as internal standards to ensure the highest level of confidence in the results. mdpi.com
The method must then be rigorously validated according to regulatory guidelines to ensure its reliability. mdpi.com Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. The lower limit of quantification (LOQ) is a crucial parameter, representing the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov For piperazine derivatives in preclinical studies, LOQs in the low ng/mL range are often achieved. researchgate.netnih.gov
The following table summarizes the typical parameters and acceptance criteria for a validated LC-MS/MS method suitable for preclinical research.
Table 2: Representative Validation Summary for an LC-MS/MS Method for this compound in Rat Plasma
| Validation Parameter | Typical Result/Criteria |
|---|---|
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85-115% (90-110% for non-LLOQ) |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤15% RSD (≤20% at LLOQ) |
| Extraction Recovery | >75% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Successful development and validation of such an analytical method would enable its application in pharmacokinetic and other preclinical studies, providing essential data on the compound's behavior in a biological system. nih.gov
Research on this compound Remains Undisclosed in Publicly Available Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed preclinical and in vitro research applications of the chemical compound this compound are not available in the public domain.
Extensive inquiries into the biological activity, molecular interactions, and potential as a chemical probe for this specific ketone derivative have yielded no specific published studies. Consequently, a detailed article structured around its investigational use in cellular systems, neuroscience, structure-activity relationships, and mechanism of action cannot be compiled at this time.
The initial search strategy aimed to retrieve data for the following outlined sections:
Preclinical and in Vitro Research Applications of 2 Nitrophenyl 4 Benzylpiperazinyl Ketone As a Chemical Probe
Potential as a Chemical Probe for Inducing or Modulating Biological Responses (e.g., related to indole-substituted Hoechst 33258 analogs):There is no available research exploring the potential of 2-Nitrophenyl 4-benzylpiperazinyl ketone as a chemical probe, including any relationship to indole-substituted Hoechst 33258 analogs.
It is possible that research on this compound is proprietary, in early stages of development and not yet published, or that it is known by a different chemical name or code that is not publicly indexed. Until such research is published, a comprehensive and scientifically accurate article on the preclinical and in vitro applications of this compound cannot be generated.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
